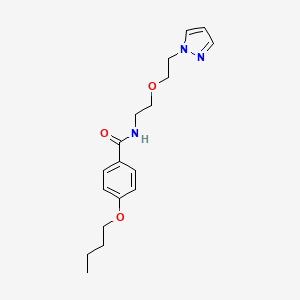![molecular formula C20H22N2O4 B2892008 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide CAS No. 921842-73-1](/img/structure/B2892008.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrahydrobenzo[b][1,4]oxazepin groups would likely have a significant impact on its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists Development
The chemical compound has been explored in the context of developing potent serotonin-3 (5-HT3) receptor antagonists. Research led by Harada et al. (1995) delved into structure-activity relationships (SAR) of related compounds, finding that specific modifications in the aromatic nucleus can significantly enhance 5-HT3 receptor antagonistic activity. This work underscores the compound's potential in therapeutic applications, especially for conditions modulated by 5-HT3 receptors (Harada et al., 1995).
Innovative Oxazapolycyclic Skeletons
Petrovskii et al. (2017) have synthesized novel fused oxazapolycyclic skeletons, demonstrating strong blue emission in dichloromethane. This research opens avenues for using such compounds in photophysical applications and as a base for developing new materials with unique luminescent properties (Petrovskii et al., 2017).
Alzheimer's Disease Imaging
In the realm of Alzheimer's disease research, a study by Cui et al. (2012) synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques via positron emission tomography (PET). This highlights the potential of such compounds in diagnosing neurodegenerative diseases, offering a path toward early detection and monitoring of Alzheimer's disease progression (Cui et al., 2012).
Tubulin Polymerization Inhibition
Research focused on the inhibition of tubulin polymerization for targeting tumor vasculature identifies dibenz[c,e]oxepines as potential therapeutics. Edwards et al. (2011) synthesized various substituted dibenzoxepines, demonstrating significant activity against leukemia cells in vitro. This research contributes to the development of new cancer treatments by targeting cell division processes (Edwards et al., 2011).
Antimicrobial Activity
The synthesis and antimicrobial screening of thiazole ring-incorporating derivatives have shown promising results against both bacterial and fungal infections. Desai et al. (2013) explored a series of compounds for their in vitro antibacterial and antifungal activities, providing a foundation for developing new antimicrobial agents to combat resistant microbial diseases (Desai et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIWSQYUFBTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)
![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2891948.png)